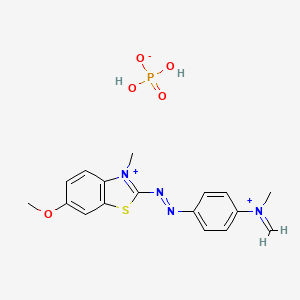
2-(((4-Dimethylammonio)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-Dimethylammonio)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydrogen phosphate is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Dimethylammonio)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydrogen phosphate typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the azo group, and the addition of the dimethylammonio group. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and dimethylamine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Dimethylammonio)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction typically produces amines.
Scientific Research Applications
2-(((4-Dimethylammonio)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydrogen phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(((4-Dimethylammonio)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-((4-Chlorophenyl)aminomethyl)-6-methoxyphenol
Uniqueness
Compared to similar compounds, 2-(((4-Dimethylammonio)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydrogen phosphate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
85283-86-9 |
|---|---|
Molecular Formula |
C17H20N4O5PS+ |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
dihydrogen phosphate;[4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]phenyl]-methyl-methylideneazanium |
InChI |
InChI=1S/C17H18N4OS.H3O4P/c1-20(2)13-7-5-12(6-8-13)18-19-17-21(3)15-10-9-14(22-4)11-16(15)23-17;1-5(2,3)4/h5-11H,1H2,2-4H3;(H3,1,2,3,4)/q+2;/p-1 |
InChI Key |
ZPLLEJNTGHOMJM-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)[N+](=C)C.OP(=O)(O)[O-] |
Related CAS |
38901-83-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















